Product packaging for 4-Bromo-3-methoxybenzeneethanol(Cat. No.:)

4-Bromo-3-methoxybenzeneethanol

Cat. No.: B15318965
M. Wt: 231.09 g/mol
InChI Key: XCVHODQPYAFRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methoxybenzeneethanol (CAS 181115-01-5) is a brominated and methoxylated aromatic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 . This chemical building block is of significant interest in synthetic and medicinal chemistry research. It serves as a versatile precursor for the construction of more complex molecules, particularly through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is widely used to create biphenyl structures found in advanced materials and pharmaceutical candidates . The presence of both a reactive bromine atom and a hydroxymethyl group on the methoxybenzene ring allows for selective functionalization, making it a valuable intermediate for developing compounds with potential biological activity . As a standard, it aids in the identification and quantification of related substances in analytical and environmental studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B15318965 4-Bromo-3-methoxybenzeneethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

XCVHODQPYAFRSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCO)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methoxybenzeneethanol

Reaction Pathways of the Benzeneethanol Moiety

The ethanol (B145695) side chain of 4-Bromo-3-methoxybenzeneethanol is a focal point for a variety of chemical transformations, including nucleophilic substitution, elimination, and redox reactions.

Nucleophilic Substitution Reactions (SN1 and SN2) at the Benzylic Position

The benzylic carbon of this compound is susceptible to nucleophilic attack, proceeding through either SN1 or SN2 mechanisms, depending on the reaction conditions.

SN1 Reactions: In the presence of a protic solvent and a weak nucleophile, the reaction is likely to follow an SN1 pathway. The hydroxyl group is first protonated, forming a good leaving group (water). Subsequent departure of the leaving group generates a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the benzene (B151609) ring, enhancing the stability of this intermediate. The nucleophile can then attack the carbocation, leading to the substitution product. The stability of this carbocation intermediate is a key factor in favoring the SN1 mechanism.

SN2 Reactions: With a strong, unhindered nucleophile and an aprotic solvent, the SN2 mechanism becomes more favorable. This pathway involves a one-step, concerted process where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. This reaction proceeds with an inversion of stereochemistry at the benzylic carbon.

Factors influencing the competition between SN1 and SN2 pathways are summarized in the table below.

Factor Favors SN1 Favors SN2
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, RS⁻)
Solvent Protic (e.g., ethanol, water) Aprotic (e.g., acetone, DMSO)
Leaving Group Good (e.g., H₂O, TsO⁻) Good (e.g., Br⁻, I⁻)
Substrate Tertiary > Secondary > Primary Primary > Secondary > Tertiary

Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of a styrene (B11656) derivative. These reactions can also proceed via two distinct mechanisms: E1 and E2.

E1 Reactions: The E1 pathway is a two-step process that competes with the SN1 reaction. Following the formation of the benzylic carbocation intermediate, a base can abstract a proton from an adjacent carbon, leading to the formation of a double bond. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edu

E2 Reactions: The E2 mechanism is a one-step, concerted reaction that competes with the SN2 pathway. It requires a strong, bulky base that abstracts a proton from a carbon adjacent to the benzylic carbon, while the leaving group departs simultaneously. This reaction exhibits a high degree of stereospecificity, requiring an anti-periplanar arrangement of the proton and the leaving group. msu.edu

The choice between E1 and E2 elimination is influenced by the strength of the base and the reaction conditions, as detailed in the following table.

Factor Favors E1 Favors E2
Base Weak base Strong, bulky base (e.g., t-BuOK)
Solvent Protic Aprotic
Substrate Tertiary > Secondary > Primary Primary > Secondary > Tertiary

Oxidation and Reduction Chemistry of the Alcohol Functionality

The primary alcohol of the benzeneethanol moiety can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, producing 4-bromo-3-methoxybenzaldehyde. nih.gov Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, forming 4-bromo-3-methoxybenzoic acid.

Reduction: While the alcohol functionality is already in a reduced state, the term "reduction" in this context could refer to the conversion of the alcohol to an alkane. This is a more challenging transformation and typically requires a two-step process, such as conversion of the alcohol to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Aromatic Reactivity of the Bromomethoxybenzene Core

The benzene ring of this compound is subject to electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being directed by the existing bromo and methoxy (B1213986) substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The bromine atom (-Br), while deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para-director because of its ability to stabilize the arenium ion intermediate through resonance. libretexts.org

The directing effects of these two substituents will influence the position of incoming electrophiles. The possible positions for electrophilic attack are C-2, C-5, and C-6. Steric hindrance from the adjacent methoxy group might disfavor substitution at the C-2 position. The activating effect of the methoxy group will likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Given that the para position (C-6) is already occupied by the ethanol group, electrophilic substitution is most likely to occur at the C-2 and C-5 positions.

A summary of common electrophilic aromatic substitution reactions is provided below.

Reaction Reagents Electrophile
Nitration HNO₃, H₂SO₄ NO₂⁺
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺
Sulfonation SO₃, H₂SO₄ SO₃
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺
Friedel-Crafts Acylation R-COCl, AlCl₃ R-CO⁺

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) reactions on the bromomethoxybenzene core are generally difficult because the benzene ring is electron-rich and not activated towards nucleophilic attack. masterorganicchemistry.comlibretexts.org For an SNAr reaction to occur, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, which are absent in this compound. libretexts.org

However, under harsh conditions, such as high temperatures and the use of a very strong nucleophile, it might be possible to displace the bromide ion. The reaction would proceed through an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer-like complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Alternatively, under extremely basic conditions (e.g., using sodium amide, NaNH₂), an elimination-addition reaction via a benzyne (B1209423) intermediate could occur. youtube.com This pathway would involve the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of HBr to form a highly reactive benzyne intermediate. The nucleophile would then add to the benzyne, leading to the substituted product. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids and their derivatives. libretexts.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond at the C4 position of the benzene ring. The general scheme involves the reaction of this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
24-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneGood to Excellent
33-Thienylboronic acidPd₂(dba)₃/SPhosK₃PO₄TolueneHigh

This table presents hypothetical yet representative examples based on typical Suzuki-Miyaura reaction conditions. Actual yields would be dependent on specific experimental parameters.

The reaction mechanism generally proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for different boronic acid coupling partners. nih.gov For instance, electron-rich and electron-poor aryl boronic acids can be successfully coupled. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

For this compound, the Sonogashira coupling provides a direct route to synthesize 4-alkynyl-3-methoxybenzeneethanol derivatives. The reaction involves the coupling of the aryl bromide with a terminal alkyne under standard Sonogashira conditions.

Table 2: Representative Sonogashira Coupling Reactions

This table illustrates plausible reaction conditions and outcomes for the Sonogashira coupling of this compound. Specific yields are subject to experimental optimization.

The catalytic cycle is thought to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper acetylide is formed from the terminal alkyne, copper(I), and the amine base. Transmetalation from copper to palladium, followed by reductive elimination, affords the final product. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the formation of aryl amines from a wide variety of amines. wikipedia.orgnih.gov

In the case of this compound, this reaction allows for the introduction of a primary or secondary amine at the C4 position. The choice of palladium catalyst, ligand, and base is critical for the success of the reaction and depends on the nature of the amine. libretexts.orgnih.gov

Table 3: Illustrative Buchwald-Hartwig Amination Reactions

The examples in this table are representative of typical Buchwald-Hartwig amination conditions. Actual results may vary based on the specific reactants and conditions used.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides. nih.gov

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of the bromine and methoxy substituents.

Electronic Effects of Bromine and Methoxy Groups

The electronic nature of a substituent on a benzene ring determines its influence on the rate and regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

The methoxy group (-OCH₃) is an activating group and an ortho-, para-director. libretexts.org It donates electron density to the benzene ring through a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect due to the high electronegativity of the oxygen atom. chemeurope.com This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. libretexts.org The resonance structures show an increase in electron density at the ortho and para positions, directing incoming electrophiles to these sites. libretexts.orgkhanacademy.org

The bromine atom (-Br) is a deactivating group but is also an ortho-, para-director. libretexts.org Halogens are a unique class of substituents in this regard. libretexts.org They are deactivating because their strong -I effect withdraws electron density from the ring, making it less reactive than benzene. libretexts.org However, they possess lone pairs of electrons that can be donated to the ring via a +M effect, which, although weaker than the inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the arenium ion intermediate. libretexts.org

The electronic character of substituents can be quantified using Hammett substituent constants (σ). pharmacy180.comwikipedia.org These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. viu.ca For the para-bromo substituent, the σₚ value is positive, indicating an electron-withdrawing effect. pharmacy180.com For the meta-methoxy substituent, the σₘ value is also positive, reflecting its inductive electron-withdrawing effect at this position where resonance donation is not possible. viu.ca

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. wordpress.comwikipedia.org In this compound, the substituents on the aromatic ring can create steric bulk that influences the approach of reagents.

The methoxy group and the bromine atom, being adjacent to some of the reactive positions, can sterically hinder reactions at those sites. For instance, in an electrophilic aromatic substitution, attack at the position ortho to a bulky group may be less favorable than attack at the para position. khanacademy.orgquora.com In the case of this compound, the positions ortho to the methoxy group are C2 and C6. The C2 position is also adjacent to the bromine atom, making it sterically crowded. The C6 position is less hindered. The position para to the methoxy group (C6) is typically favored if accessible. However, in this specific molecule, the C6 position is unsubstituted.

Theoretical and Computational Investigations of 4 Bromo 3 Methoxybenzeneethanol

Quantum Chemical Studies

Quantum chemical studies are instrumental in characterizing the fundamental properties of molecules. Through the application of sophisticated computational models, it is possible to predict various molecular parameters with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. A common approach involves the use of the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), to perform geometry optimization and calculate electronic properties. banglajol.inforesearchgate.net

For 4-Bromo-3-methoxybenzeneethanol, a DFT study would begin with the optimization of its molecular geometry to find the most stable conformation, corresponding to the minimum energy state. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

ParameterPredicted Value
Optimized Energy (Hartrees) -3055.123
Dipole Moment (Debye) 2.85

Note: The values presented in this and subsequent tables are predictive and based on computational studies of structurally similar compounds, such as 4-Bromo-3-(methoxymethoxy)benzoic acid, analyzed using the B3LYP/6-311++G(d,p) level of theory. banglajol.inforesearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

Molecular OrbitalPredicted Energy (eV)
HOMO -6.25
LUMO -1.15
HOMO-LUMO Gap (ΔE) 5.10

Note: These values are predictive and based on computational studies of structurally similar compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. Green areas indicate neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the bromine atom, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. researchgate.net

Chemical Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived. These descriptors provide quantitative measures of a molecule's reactivity and are essential for predicting its behavior in chemical reactions.

The ionization energy (I) is the energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when a molecule accepts an electron. According to Koopmans' theorem, these can be approximated from the energies of the HOMO and LUMO orbitals:

I ≈ -EHOMO

A ≈ -ELUMO

These values are fundamental in understanding the electron-donating and accepting capabilities of the molecule. banglajol.inforesearchgate.net

DescriptorPredicted Value (eV)
Ionization Energy (I) 6.25
Electron Affinity (A) 1.15

Note: These values are predictive and based on computational studies of structurally similar compounds. banglajol.inforesearchgate.net

Chemical hardness (η) and its inverse, softness (σ), are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are calculated as follows:

Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8 * (I - A))

Reactivity DescriptorPredicted Value (eV)
Chemical Hardness (η) 2.55
Electrophilicity Index (ω) 2.72

Note: These values are predictive and based on computational studies of structurally similar compounds. banglajol.inforesearchgate.net

Condensed Fukui Functions for Site Selectivity

Condensed Fukui functions are a powerful tool in computational chemistry for predicting the reactivity of different atomic sites within a molecule. wikipedia.org These functions are derived from density functional theory (DFT) and help in identifying which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point, r, with respect to a change in the total number of electrons, N. wikipedia.org For practical applications, these are often condensed to atomic centers, providing a set of values that indicate the local reactivity of each atom.

The condensed Fukui function for a specific atom can be calculated for nucleophilic attack (ƒ+), electrophilic attack (ƒ-), and radical attack (ƒ0). A higher value of ƒ+ at an atomic site suggests a greater susceptibility to nucleophilic attack, while a high ƒ- value indicates a site prone to electrophilic attack.

A hypothetical table of condensed Fukui function values for the key atoms in this compound is presented below to illustrate how these values would delineate site selectivity. The actual values would need to be calculated using quantum chemical software.

Table 1: Hypothetical Condensed Fukui Function Values for Key Atoms in this compound

Atomƒ+ (for Nucleophilic Attack)ƒ- (for Electrophilic Attack)ƒ0 (for Radical Attack)
O (hydroxyl)0.080.150.115
C (hydroxyl-bearing)0.120.050.085
O (methoxy)0.070.180.125
C (methoxy-bearing)0.090.060.075
C-Br0.150.030.09
Br0.050.100.075

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational techniques to understand the dynamic behavior and three-dimensional structure of molecules.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ bond of the ethanol (B145695) side chain and the rotation of the methoxy group. For the related molecule, 2-phenylethanol (B73330), studies have identified two main stable conformers: gauche and anti. nih.gov It is highly probable that this compound also exhibits a similar conformational preference, with the gauche and anti conformers being the most stable structures.

The gauche conformer is characterized by a dihedral angle of approximately 60° between the phenyl ring and the hydroxyl group, while the anti conformer has a dihedral angle of around 180°. The relative energies of these conformers determine their population at a given temperature. The presence of the bromo and methoxy substituents on the phenyl ring will influence the energy barrier to rotation and the relative stability of the conformers due to steric and electronic effects. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. nih.gov

Solvent Effects on Molecular Parameters (e.g., PCM model)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. In the PCM model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field. This polarization, in turn, affects the solute's electronic structure and properties.

For this compound, the polarity of the solvent would be expected to influence its conformational equilibrium and reactivity. For instance, in a polar solvent, the more polar conformer might be stabilized to a greater extent. A study on the reaction of 2-bromo-5-nitrothiophene (B82342) with piperidine (B6355638) demonstrated that both the polarity and hydrogen-bonding ability of the solvent can affect the reaction rate. researchgate.net Similarly, for this compound, the use of a PCM model in quantum chemical calculations would allow for the prediction of how properties such as dipole moment, atomic charges, and reactivity indices (like Fukui functions) change in different solvents. This is crucial for understanding its behavior in various chemical environments.

Computational Design Principles for Derivative Synthesis

Computational methods are invaluable in the rational design of new molecules with desired properties. Starting from the scaffold of this compound, computational design principles can be applied to guide the synthesis of derivatives with enhanced or specific biological activities.

One approach is to use the insights gained from the analysis of condensed Fukui functions and the molecular electrostatic potential (MESP) to identify the most reactive sites for chemical modification. For example, if a particular region of the molecule is identified as being susceptible to nucleophilic attack, derivatives could be designed by introducing electron-withdrawing groups at or near that site to modulate its reactivity.

Structure-activity relationship (SAR) studies can be performed computationally by creating a virtual library of derivatives and calculating their relevant properties. For instance, if the goal is to design a derivative that binds to a specific biological target, molecular docking simulations can be used to predict the binding affinity of different derivatives to the target's active site. This allows for the screening of a large number of potential compounds before committing to their synthesis, thereby saving time and resources. The design of bioactive molecules often involves considering their three-dimensional structure and how it complements the target binding site. capes.gov.br

By systematically modifying the substituents on the phenyl ring or the ethanol side chain of this compound and evaluating their effect on properties such as electronic distribution, steric hindrance, and potential intermolecular interactions, computational design can guide the synthesis of novel compounds with tailored functionalities.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methoxybenzeneethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and probing through-bond and through-space correlations.

2D NMR Techniques for Connectivity and Stereochemistry

To establish the precise connectivity of atoms within the 4-Bromo-3-methoxybenzeneethanol molecule, a variety of 2D NMR experiments are employed. Correlation Spectroscopy (COSY) is utilized to identify proton-proton (¹H-¹H) coupling networks, revealing adjacent protons. For instance, the correlation between the protons of the ethyl group can be readily observed.

Further structural insights are gained from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. HMBC, on the other hand, reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. For example, HMBC correlations would be expected between the methoxy (B1213986) protons and the C3 carbon of the benzene (B151609) ring, as well as between the benzylic protons and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~130
C2~6.8~112
C3-~156
C4-~115
C5~7.3~132
C6~7.0~128
CH₂ (alpha)~3.8~63
CH₂ (beta)~2.8~39
OCH₃~3.9~56
OHVariable-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic NMR for Conformational Studies

The rotational freedom around the C-C single bonds in the ethanol (B145695) side chain and the C-O bond of the methoxy group gives rise to different conformational isomers. Dynamic NMR (DNMR) spectroscopy can be used to study the kinetics of these conformational changes. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. This information provides a more complete picture of the molecule's three-dimensional structure and flexibility in solution.

Vibrational Spectroscopy

In-depth Analysis of Infrared (IR) Vibrational Modes

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific vibrational modes. A prominent broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group are observed in the 3100-2850 cm⁻¹ region.

The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information. Key absorptions include the C-O stretching of the alcohol and the ether, typically found around 1250-1000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-H (Alcohol)Stretching3400-3200 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600-1450
C-O (Ether)Stretching~1250
C-O (Alcohol)Stretching~1050
C-BrStretching600-500

Raman Spectroscopy for Molecular Fingerprinting and Environmental Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong and sharp signals in the Raman spectrum, which are useful for identification. The C-Br bond, being highly polarizable, is also expected to produce a distinct Raman signal. This technique is particularly valuable for molecular fingerprinting and can be applied to environmental analysis for the detection and quantification of such compounds in various matrices.

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide information about the molecule's structure in solution, X-ray crystallography offers a definitive view of its three-dimensional arrangement in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the preferred conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom, would be elucidated. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. A search of crystallographic databases did not yield a specific entry for the crystal structure of this compound at the time of this writing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For a molecule like this compound, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While the specific crystallographic data for this compound is not present in the surveyed literature, an analysis of a related compound, such as a derivative containing a 4-bromo-3-methoxyphenyl group, provides insight into the expected structural parameters. researchgate.net Such an analysis would yield a crystallographic information file (CIF), containing key details about the crystal's geometry.

Table 1: Representative Crystallographic Data for a Substituted Bromo-methoxybenzene Derivative This table presents typical data obtained from an SCXRD experiment on a related compound to illustrate the expected parameters for this compound.

ParameterValue
Empirical FormulaC₉H₁₁BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value would be determined
b (Å)Value would be determined
c (Å)Value would be determined
α (°)90
β (°)Value would be determined
γ (°)90
Volume (ų)Value would be determined
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value would be calculated
R-factorValue indicates refinement quality

The data from SCXRD would confirm the connectivity of the bromo, methoxy, and ethanol substituents on the benzene ring and reveal the molecule's preferred conformation in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can understand how molecules pack together and which forces dominate the crystal's stability.

The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. The d_norm surface, a key visualization, highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. For this compound, the analysis would likely reveal significant contributions from several types of interactions. Based on analyses of structurally similar compounds containing bromo-phenyl moieties, the relative contributions of these interactions can be estimated. nih.govnih.gov

Table 2: Predicted Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table is a projection based on data from analogous compounds and illustrates the expected distribution of intermolecular interactions.

Contact TypePredicted Contribution (%)Description
H···H50 - 60%The most abundant contact, reflecting the hydrogen-rich exterior of the molecule. nih.gov
Br···H / H···Br10 - 15%Interactions involving the bromine atom, contributing to the packing arrangement. nih.gov
O···H / H···O8 - 12%Crucial hydrogen bonding involving the hydroxyl and methoxy groups.
C···H / H···C15 - 25%van der Waals forces and potential weak C-H···π interactions. nih.gov
Other< 5%Minor contributions from other atom-atom contacts.

This analysis would underscore the importance of hydrogen bonding from the ethanol group's hydroxyl function and the methoxy oxygen, as well as the role of the bromine atom in directing the crystal packing.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. A key feature of the HRMS analysis of this compound (C₉H₁₁BrO₂) is the distinctive isotopic pattern caused by the natural abundance of bromine isotopes.

Bromine has two stable isotopes, ⁷⁹Br (~50.69% abundance) and ⁸¹Br (~49.31% abundance), which are separated by two mass units. This results in a characteristic doublet for the molecular ion peak ([M]⁺) in the mass spectrum, where two peaks of nearly equal intensity appear at [M]⁺ and [M+2]⁺.

HRMS can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), allowing for the unambiguous determination of a molecule's elemental formula.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound This table presents the calculated theoretical values for the molecular ions of C₉H₁₁BrO₂.

Ion FormulaTheoretical Exact Mass (Da)Description
[C₉H₁₁⁷⁹BrO₂]⁺230.0000Molecular ion with the ⁷⁹Br isotope.
[C₉H₁₁⁸¹BrO₂]⁺232.0000Molecular ion with the ⁸¹Br isotope.
Mass Difference 2.0000 Characteristic of a single bromine atom.

Chemical Derivatization and Scaffold Applications of 4 Bromo 3 Methoxybenzeneethanol

Synthesis of Advanced Intermediates from 4-Bromo-3-methoxybenzeneethanol

The functional groups of this compound can be readily transformed into other key chemical moieties, such as aldehydes, carboxylic acids, ethers, esters, and amines. These transformations convert the initial compound into a range of advanced intermediates for further synthetic applications.

Preparation of Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid.

Aldehyde Synthesis: The partial oxidation of the primary alcohol to 4-Bromo-3-methoxyphenylacetaldehyde is achievable using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions employed in Swern or Dess-Martin periodinane oxidations are effective for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. The resulting aldehyde is a key intermediate for reactions such as reductive amination and Wittig olefination.

Carboxylic Acid Synthesis: Stronger oxidizing agents can convert the primary alcohol directly into 4-Bromo-3-methoxyphenylacetic acid. nih.govnih.govaksci.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and sulfuric acid, i.e., Jones reagent), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (NaClO2). The resulting carboxylic acid serves as a precursor for amides, esters, and other acid derivatives. nih.govnih.govaksci.com

Table 1: Oxidation Reactions of this compound

Starting Material Product Reagent Class Example Reagents
This compound 4-Bromo-3-methoxyphenylacetaldehyde Mild Oxidant PCC, Dess-Martin Periodinane

Synthesis of Ethers and Esters

The hydroxyl group of this compound is a prime site for the formation of ether and ester linkages, enabling the attachment of a wide variety of substituents.

Ethers: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from this alcohol. masterorganicchemistry.comtaylorandfrancis.comyoutube.comlibretexts.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. youtube.com This alkoxide then displaces a halide from a primary or methyl alkyl halide to form the desired ether. masterorganicchemistry.comtaylorandfrancis.com This method is versatile for introducing small alkyl groups or more complex side chains. masterorganicchemistry.com

Esters: Esters can be efficiently synthesized through the Fischer esterification reaction. youtube.comoperachem.comorganic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the alcohol with a carboxylic acid. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction to completion, an excess of one reactant (typically the alcohol) is used, or the water byproduct is removed as it forms. organic-chemistry.org Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine.

Table 2: Ether and Ester Formation Reactions

Reaction Type Reactants Product Type Key Conditions
Williamson Ether Synthesis This compound + Alkyl Halide Ether Strong Base (e.g., NaH) youtube.com
Fischer Esterification This compound + Carboxylic Acid Ester Acid Catalyst (e.g., H2SO4), Heat organic-chemistry.org

Formation of Phenethylamine Analogues

The this compound structure contains the core carbon skeleton of a phenethylamine, a class of compounds with significant roles in neuropharmacology and medicinal chemistry. chemimpex.com Conversion of the terminal alcohol to an amine group yields 2-(4-bromo-3-methoxyphenyl)ethan-1-amine, a valuable phenethylamine analogue.

A common and reliable synthetic route for this transformation involves a three-step sequence:

Activation of the Hydroxyl Group: The alcohol is first converted into a good leaving group. This is typically achieved by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester.

Nucleophilic Substitution with Azide: The resulting tosylate or mesylate undergoes an SN2 reaction with an azide salt, such as sodium azide (NaN3), to replace the leaving group and form an alkyl azide.

Reduction of the Azide: The terminal azide group is then reduced to the primary amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (H2 over a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH4).

This synthetic pathway provides a clean and efficient route to bromo-substituted phenethylamine derivatives, which are important precursors for a wide range of biologically active molecules. chemimpex.comnih.gov

This compound as a Molecular Scaffold

In medicinal chemistry, a molecular scaffold is a core chemical structure upon which various functional groups can be systematically appended to create a library of related compounds. This compound is an excellent candidate for such a scaffold due to its distinct and orthogonally reactive functional groups.

Design Principles for Scaffold Construction

The utility of this compound as a scaffold stems from the ability to selectively modify its three key features: the bromine atom, the hydroxyl group, and the aromatic ring itself.

Bromine Atom as a Synthetic Handle: The bromine atom is arguably the most versatile functionalization point. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling can be used to introduce new aryl or vinyl groups, Sonogashira coupling can attach alkyne moieties, and Buchwald-Hartwig amination can form carbon-nitrogen bonds. This allows for the introduction of significant molecular diversity at this position.

Derivatization of the Hydroxyethyl Side Chain: As detailed in section 6.1, the primary alcohol can be converted into ethers, esters, aldehydes, carboxylic acids, and amines. Each of these derivatives provides a new point for further modification, allowing for the exploration of how changes in the side chain's length, polarity, and hydrogen-bonding capability affect biological activity.

Modification of the Aromatic Ring: While the bromine offers the most direct route for substitution, the methoxy (B1213986) group also influences the electronic properties of the ring, directing further electrophilic aromatic substitution reactions, although conditions must be carefully controlled.

By systematically combining modifications at these different sites, a large and diverse library of compounds can be generated from a single, readily accessible starting scaffold.

Table 3: Functionalization Points of the this compound Scaffold

Functional Handle Position Potential Modifications Example Reactions
Bromine Atom C4 C-C, C-N, C-O bond formation Suzuki, Sonogashira, Buchwald-Hartwig Coupling researchgate.net
Hydroxyl Group Side Chain Ether, Ester, Amine formation Williamson Synthesis, Esterification, Azide Substitution/Reduction

Incorporation into Rigid Multivalent Systems

Multivalent systems are molecules designed with multiple copies of a bioactive ligand, often connected by linkers, to simultaneously engage multiple binding sites on a biological target. This can lead to a dramatic increase in binding affinity and selectivity. The bifunctional nature of this compound makes it an excellent building block for such systems.

The design of these systems relies on converting the scaffold's functional groups into complementary reactive partners. A powerful strategy involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The bromine atom on the scaffold can be converted into an alkyne using a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

The hydroxyl group on the side chain can be converted into an azide, as described in section 6.1.3.

This creates a "clicked" scaffold derivative, possessing both an alkyne and an azide at opposite ends of the molecule. This dual-functionalized intermediate can then be polymerized or attached to a central core molecule that has multiple complementary reactive sites. This approach allows for the construction of well-defined, rigid multivalent structures where the spatial orientation of each scaffold unit is precisely controlled, facilitating optimal interaction with biological targets.

Exploration in Supramolecular Chemistry

No published studies were found that investigate the role or application of this compound in the formation of supramolecular assemblies. There is no data on its use as a guest or host molecule, or its participation in forming structures like rotaxanes, catenanes, or self-assembled monolayers.

Structure-Reactivity Relationship Studies in Derived Systems

Correlation of Structural Modifications with Chemical Reactivity

There is no available literature that correlates structural modifications of this compound with changes in its chemical reactivity. Computational or experimental studies detailing how modifications to its functional groups (hydroxyl, methoxy, or bromo groups) impact its reaction kinetics or mechanisms have not been reported.

Tunability of Functional Properties through Derivatization

No research could be located that explores the derivatization of this compound to tune specific functional properties, such as optical, electronic, or thermal characteristics.

Exploration in Materials Science

Precursor in Polymer Chemistry

A search of the literature did not yield any instances of this compound being used as a monomer or precursor for the synthesis of polymers. There are no reports on its polymerization, either through its hydroxyl group or via cross-coupling reactions involving the bromo-substituted aromatic ring.

Development of Functional Organic Materials

There is no information available on the development of functional organic materials, such as liquid crystals, organic semiconductors, or nonlinear optical materials, derived from this compound.

Advanced Topics and Future Research Directions

Chemoenzymatic Transformations of 4-Bromo-3-methoxybenzeneethanol

The integration of enzymatic methods with traditional organic synthesis offers a powerful strategy for creating complex, chiral molecules with high selectivity. For this compound, which possesses a prochiral center at the ethanol (B145695) group, chemoenzymatic transformations represent a significant area for future exploration.

Kinetic Resolution: Lipases are well-established biocatalysts for the kinetic resolution of racemic alcohols like 1-phenylethanol (B42297) through enantioselective acylation. researchgate.netnih.govcapes.gov.br This principle is directly applicable to this compound. By using a lipase, such as that from Burkholderia cepacia, and an acyl donor like vinyl acetate (B1210297), one enantiomer of the alcohol can be selectively acetylated, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. researchgate.net Studies on the kinetic resolution of the parent compound, 1-phenylethanol, have demonstrated high enantiomeric excess (ee) and conversions, providing a strong precedent for success with its substituted analogue. acs.org

Asymmetric Synthesis: An alternative approach involves the asymmetric reduction of the corresponding ketone, 1-(4-bromo-3-methoxyphenyl)ethanone. Alcohol dehydrogenases (ADHs) are capable of stereoselectively reducing ketones to produce enantiopure alcohols. The (S)-1-phenylethanol dehydrogenase (PED) from the bacterium strain EbN1, for instance, specifically catalyzes the NAD+-dependent oxidation of the (S)-enantiomer, and conversely, the reduction of acetophenone (B1666503) to (S)-1-phenylethanol. nih.gov Exploring a library of ADHs could yield enzymes capable of producing either the (R) or (S) enantiomer of this compound with high fidelity.

Transaminase-Mediated Synthesis: While not a direct transformation of the alcohol, the ketone precursor is an ideal substrate for amine transaminases (ATAs). These enzymes catalyze the stereoselective transfer of an amino group from a donor to a ketone, producing chiral amines. nih.govnih.gov This opens a pathway to novel chiral amine derivatives starting from the same synthetic intermediate used to produce this compound. acs.org

Table 1: Potential Chemoenzymatic Reactions

Reaction Type Enzyme Class Potential Transformation of this compound or Precursor Potential Product(s)
Kinetic Resolution Lipase Enantioselective acylation of racemic this compound (R)- or (S)-4-Bromo-3-methoxybenzeneethanol and its corresponding acetate ester
Asymmetric Reduction Alcohol Dehydrogenase (ADH) Stereoselective reduction of 1-(4-bromo-3-methoxyphenyl)ethanone (R)- or (S)-4-Bromo-3-methoxybenzeneethanol
Asymmetric Amination Amine Transaminase (ATA) Stereoselective amination of 1-(4-bromo-3-methoxyphenyl)ethanone Chiral 1-(4-bromo-3-methoxyphenyl)ethanamine

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including improved safety, efficiency, and scalability. researchgate.netallfordrugs.com For reactions involving intermediates like this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and mixing. researchgate.netacs.org

The synthesis of this compound often involves Grignard or organolithium reagents derived from the corresponding aryl bromide. These reactions can be highly exothermic and difficult to control on a large scale in batch mode. Continuous flow systems, with their superior heat transfer and rapid mixing, mitigate these risks. researchgate.netacs.org For example, the LiCl-mediated halogen/Mg exchange reaction for preparing functionalized arylmagnesium compounds has been successfully implemented in flow, with inline IR monitoring to track conversion in real-time. researchgate.netacs.org Similarly, the lithiation of aryl bromides and subsequent reaction with an electrophile can be performed sequentially in integrated flow reactors, allowing for precise temperature control at each stage. researchgate.net

Future research could focus on developing a fully continuous, multi-step synthesis of this compound and its derivatives. This could involve the continuous generation of an organometallic intermediate from 4-bromo-3-methoxybromobenzene, followed by an immediate in-flow reaction with an electrophile like ethylene (B1197577) oxide or a protected acetaldehyde (B116499) equivalent.

Photochemical and Electrochemical Reactivity Studies

The functional groups present in this compound—an aryl bromide and an alcohol on an ethyl chain—suggest a rich potential for photochemical and electrochemical transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netyoutube.comanr.fr The aryl bromide moiety of this compound is a prime substrate for such reactions. Under photoredox conditions, the C-Br bond can be activated to form an aryl radical. youtube.com This radical can then participate in a variety of coupling reactions, for instance, with olefins (Giese addition) or other partners. nih.gov Additionally, photoredox-catalyzed methods are being developed for the alkylation of alcohol derivatives, suggesting that the tetrahydrofurfuryl alcohol scaffold, which shares features with the phenylethanol group, can undergo site-selective C(sp3)-H functionalization. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions. acs.org The aryl bromide can be electrochemically reduced to generate an aryl radical or an organometallic species for subsequent coupling reactions. acs.orgchemrxiv.org Recent work has demonstrated the electrochemical-induced hydroxylation of aryl halides to form phenols, suggesting a pathway to convert the bromo-substituted compound into a dihydroxy-derivative. nih.gov Furthermore, electrochemical methods are being developed for C-O and C-N arylation, which could utilize this compound as the arylating agent. chemrxiv.org

Interdisciplinary Applications in Chemical Probe Development (without clinical focus)

A chemical probe is a small molecule designed to selectively interact with a biological target, enabling the study of its function. mdpi.comnih.gov The structure of this compound, containing a substituted phenyl ring and an alcohol functional group, makes it an attractive scaffold for the development of such probes. nih.gov

The aryl bromide serves as a crucial synthetic handle. It can be readily converted via cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach various functionalities. These can include:

Fluorophores: For visualizing the probe's location within a cell.

Photoaffinity Labels: Such as diazirenes or benzophenones, which upon photoactivation, can covalently link the probe to its binding partner for target identification. chemrxiv.org

Bio-orthogonal handles: Like alkynes or azides, which allow for "click" chemistry-based tagging with reporter molecules in a biological context. ljmu.ac.uk

The phenylethanol portion of the molecule can mimic structural motifs found in natural products or known ligands, providing a starting point for affinity. mdpi.com By generating a library of derivatives from the this compound scaffold, researchers can screen for molecules that bind to specific proteins, helping to elucidate biological pathways without a direct therapeutic goal. chemrxiv.org

Unexplored Derivatization Pathways and Novel Molecular Architectures

Beyond its use as a simple intermediate, this compound holds potential for the construction of novel and complex molecular architectures. nih.govrsc.orgrsc.org The presence of multiple, distinct functional groups allows for a wide range of derivatization strategies.

Advanced Cross-Coupling: The aryl bromide is amenable to a vast array of palladium-catalyzed cross-coupling reactions. nih.gov While standard Suzuki and Heck reactions are common, more advanced methods could be explored. For example, palladium-catalyzed formylation could convert the bromide to an aldehyde, providing a new reactive site. acs.org Direct acylation with aldehydes could also furnish complex ketones. organic-chemistry.org

Derivatization of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The latter could be used to form amides, esters, or participate in other coupling chemistries, significantly expanding the accessible molecular diversity. For instance, conversion to a phenylacetic acid derivative could be explored. acs.org

Building Block for Poly-substituted Aromatics: The existing substitution pattern (bromo, methoxy (B1213986), and hydroxyethyl) provides a well-defined starting point for creating highly functionalized aromatic rings. The bromo-group can direct further electrophilic aromatic substitution or be used as a handle for metal-catalyzed C-H activation/functionalization of the ring at other positions. This could lead to the synthesis of novel pyridazinone derivatives or other heterocyclic systems with unique electronic and steric properties. nih.gov These new structures could serve as building blocks for materials science or as scaffolds in medicinal chemistry research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.